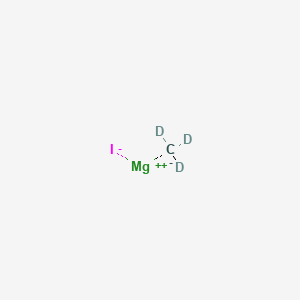
4-carboxybutyl(triphenyl)phosphanium;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-carboxybutyl(triphenyl)phosphanium;hydrobromide, also known as (4-Carboxybutyl)triphenylphosphonium bromide, is a chemical compound with the molecular formula C23H24BrO2P and a molecular weight of 443.31 g/mol . It is a white to off-white solid that is soluble in ethanol, methanol, and water, but insoluble in toluene and hexane . This compound is widely used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-carboxybutyl(triphenyl)phosphanium;hydrobromide involves a two-step process :
Preparation of 5-bromovaleric acid: 5-bromo-1-pentanol is reacted with a hypochlorite salt in the presence of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and a phase transfer catalyst to yield 5-bromovaleric acid.
Formation of the target compound: 5-bromovaleric acid is then reacted with triphenylphosphine in a suitable solvent to produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-carboxybutyl(triphenyl)phosphanium;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the phosphonium group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phosphonium salts .
Scientific Research Applications
4-carboxybutyl(triphenyl)phosphanium;hydrobromide has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: The compound is a key intermediate in the synthesis of prostaglandin analogs, which are used in the treatment of cardiovascular, gynecological, and ophthalmic conditions.
Biological Studies: It is used as a platform for the delivery of pro-apoptotic peptides into the mitochondria of tumor cells.
Industrial Applications: The compound is used in the preparation of ring skeletons via ring-closing metathesis and double bond migration reactions.
Mechanism of Action
The mechanism of action of 4-carboxybutyl(triphenyl)phosphanium;hydrobromide involves its ability to act as a carrier for various functional groups. The phosphonium group can facilitate the delivery of pro-apoptotic peptides into the mitochondria of tumor cells, leading to apoptosis . This compound can also participate in various chemical reactions, forming stable intermediates that are crucial for the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-carboxybutyl(triphenyl)phosphanium;hydrobromide include:
Uniqueness
What sets this compound apart from similar compounds is its specific application in the synthesis of prostaglandin analogs and its role as a delivery platform for pro-apoptotic peptides . Its unique structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in both organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C23H25BrO2P+ |
|---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
4-carboxybutyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C23H23O2P.BrH/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/p+1 |
InChI Key |
MLOSJPZSZWUDSK-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(1S,4R)-bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12060275.png)
